1-Chloro-4-propoxybenzene
Overview
Description
1-Chloro-4-propoxybenzene is an organic compound with the molecular formula C9H11ClO. It is a derivative of benzene, where a chlorine atom is substituted at the first position and a propoxy group at the fourth position. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-propoxybenzene can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 1-chloro-4-nitrobenzene with propanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-propoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed:
- Substituted benzene derivatives.
- Aldehydes and carboxylic acids from oxidation.
- Cyclohexane derivatives from reduction .
Scientific Research Applications
1-Chloro-4-propoxybenzene is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Used in the study of enzyme-substrate interactions due to its structural similarity to certain biological molecules.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds.
Industry: Employed in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 1-chloro-4-propoxybenzene involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. The propoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
1-Chloro-4-methoxybenzene: Similar structure but with a methoxy group instead of a propoxy group.
1-Chloro-4-ethoxybenzene: Contains an ethoxy group instead of a propoxy group.
1-Chloro-4-butoxybenzene: Features a butoxy group in place of the propoxy group.
Uniqueness: 1-Chloro-4-propoxybenzene is unique due to the specific length and flexibility of the propoxy group, which can influence its reactivity and interactions in chemical reactions. This makes it a valuable compound for specific synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
1-chloro-4-propoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDHIUFCIMLKHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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